molecular formula C10H11N3 B12817005 4-(2,4-Dimethyl-1h-imidazol-5-yl)pyridine

4-(2,4-Dimethyl-1h-imidazol-5-yl)pyridine

Cat. No.: B12817005
M. Wt: 173.21 g/mol
InChI Key: SARGZCKWLBIBJB-UHFFFAOYSA-N
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Description

4-(2,4-Dimethyl-1h-imidazol-5-yl)pyridine is a heterocyclic compound that features both an imidazole ring and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of both imidazole and pyridine rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-1h-imidazol-5-yl)pyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and allow for the inclusion of various functional groups, making this method versatile and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-1h-imidazol-5-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(2,4-Dimethyl-1h-imidazol-5-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-1h-imidazol-5-yl)pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the pyridine ring can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1h-imidazol-5-yl)pyridine
  • 4-(2,4-Dimethyl-1h-imidazol-2-yl)pyridine
  • 4-(2,4-Dimethyl-1h-imidazol-4-yl)pyridine

Uniqueness

4-(2,4-Dimethyl-1h-imidazol-5-yl)pyridine is unique due to the specific positioning of the dimethyl groups on the imidazole ring and its attachment to the pyridine ring. This specific structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-donating and electron-withdrawing groups in the molecule can influence its behavior in various chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2,5-dimethyl-1H-imidazol-4-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-7-10(13-8(2)12-7)9-3-5-11-6-4-9/h3-6H,1-2H3,(H,12,13)

InChI Key

SARGZCKWLBIBJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C)C2=CC=NC=C2

Origin of Product

United States

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